1-(4-Ethoxybenzyl)-4-(1-naphthylmethyl)piperazine
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Overview
Description
1-(4-Ethoxybenzyl)-4-(1-naphthylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethoxybenzyl group and a naphthylmethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxybenzyl)-4-(1-naphthylmethyl)piperazine typically involves the reaction of 1-(4-ethoxybenzyl)piperazine with 1-naphthylmethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the naphthylmethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxybenzyl)-4-(1-naphthylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzyl)-4-(1-naphthylmethyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(1-naphthylmethyl)piperazine: Similar structure but lacks the ethoxy group.
1-(4-Methoxybenzyl)-4-(1-naphthylmethyl)piperazine: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
1-(4-Ethoxybenzyl)-4-(1-naphthylmethyl)piperazine is unique due to the presence of both the ethoxybenzyl and naphthylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs. The ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C24H28N2O |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C24H28N2O/c1-2-27-23-12-10-20(11-13-23)18-25-14-16-26(17-15-25)19-22-8-5-7-21-6-3-4-9-24(21)22/h3-13H,2,14-19H2,1H3 |
InChI Key |
FUAUZYKWAFZQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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